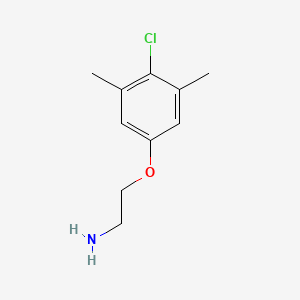
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a pyrazole ring fused to an isoindole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with isoindoline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the carbonyl group. The reaction conditions may include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole-isoindole derivatives.
Applications De Recherche Scientifique
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
- 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride
- 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
Uniqueness
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications. Additionally, its ability to undergo diverse chemical reactions and form a wide range of derivatives further distinguishes it from similar compounds .
Propriétés
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-13(10(2)16-15-9)14(18)17-7-11-5-3-4-6-12(11)8-17/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIXGWGUCWYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Cyclopropyl-2-[2-({2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2476361.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2476363.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2476364.png)

![2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2476367.png)
![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine](/img/structure/B2476368.png)
![1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2476370.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2476371.png)




![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2476383.png)

